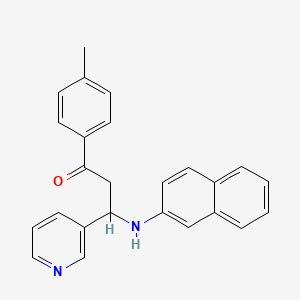
1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone, also known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. MNPA is a synthetic compound that belongs to the class of arylalkylamines and has been found to exhibit various biological activities, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone involves the inhibition of MAO-B, which leads to an increase in the levels of dopamine in the brain. This, in turn, leads to an enhancement of dopaminergic neurotransmission, which has been associated with various physiological and behavioral effects.
Biochemical and Physiological Effects
1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has been found to exhibit various biochemical and physiological effects, including an increase in locomotor activity, a decrease in anxiety-like behavior, and an improvement in cognitive function. 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has also been found to exhibit neuroprotective properties, which may be attributed to its ability to inhibit MAO-B.
実験室実験の利点と制限
1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has several advantages as a research tool, including its high potency and selectivity for MAO-B inhibition, which makes it a useful tool for investigating the role of dopamine in various physiological and behavioral processes. However, 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone also has some limitations, including its potential toxicity and the need for caution when handling and using the compound.
将来の方向性
There are several future directions for research on 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone, including investigating its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as Parkinson's disease and depression. Further research is also needed to elucidate the underlying mechanisms of 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone's effects on the brain and to develop new compounds that exhibit similar or improved pharmacological properties.
In conclusion, 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone is a synthetic compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has been found to exhibit potent and selective inhibition of MAO-B, which has been associated with various physiological and behavioral effects. 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has several advantages as a research tool, but also has some limitations that need to be considered. There are several future directions for research on 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone, which may lead to the development of new therapeutic agents for the treatment of various neurological and psychiatric disorders.
合成法
1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone can be synthesized using various methods, including the Friedel-Crafts acylation reaction, which involves the reaction of 4-methylacetophenone with 2-naphthylamine and 3-pyridinecarboxylic acid in the presence of a Lewis acid catalyst. Another method involves the reaction of 4-methylacetophenone with 2-naphthylamine and 3-pyridinecarboxaldehyde in the presence of a base catalyst.
科学的研究の応用
1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has been extensively studied for its potential pharmacological properties, including its ability to act as an inhibitor of monoamine oxidase (MAO), a class of enzymes that play a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has been found to exhibit potent and selective inhibition of MAO-B, which is primarily responsible for the metabolism of dopamine in the brain.
特性
IUPAC Name |
1-(4-methylphenyl)-3-(naphthalen-2-ylamino)-3-pyridin-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O/c1-18-8-10-20(11-9-18)25(28)16-24(22-7-4-14-26-17-22)27-23-13-12-19-5-2-3-6-21(19)15-23/h2-15,17,24,27H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQWCVSCASLZQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C2=CN=CC=C2)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-benzyl-1-piperazinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5035595.png)
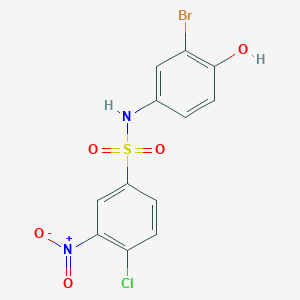
![1-fluoro-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5035601.png)
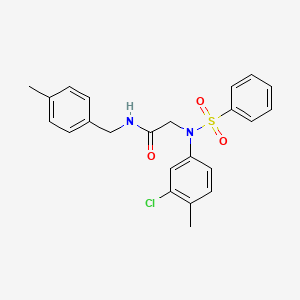
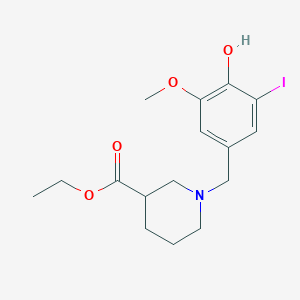
![(4aS*,8aR*)-2-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B5035612.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5035613.png)
![7-benzoyl-3,3-dimethyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5035619.png)
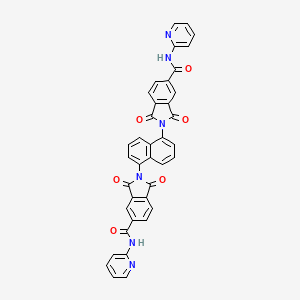

![1-(2-chloro-6-nitrophenyl)-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5035644.png)
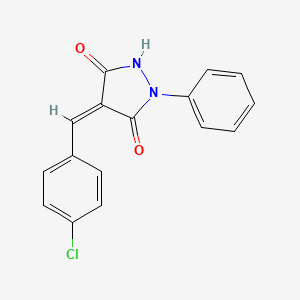

![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-chlorophenyl 4-methylbenzenesulfonate](/img/structure/B5035681.png)